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Compound of Interest

Compound Name: Desmethyl Levofloxacin

Cat. No.: B1670300

Introduction

Levofloxacin is a broad-spectrum synthetic antibiotic belonging to the fluoroquinolone class.[1]
[2] It is the levo-isomer of ofloxacin and exhibits potent bactericidal activity by inhibiting
bacterial DNA gyrase and topoisomerase IV.[1][3] The control of impurities in active
pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of drug
development and manufacturing to ensure the safety and efficacy of the medication.[2][4][5]
Regulatory bodies like the United States Pharmacopeia (USP) and the International Council for
Harmonisation (ICH) have established stringent guidelines for the identification, quantification,
and control of impurities.[3][4][6][7]

This document provides detailed application notes and protocols for the development and
validation of analytical methods for the determination of impurities in levofloxacin. The primary
techniques covered are High-Performance Liquid Chromatography (HPLC) for the separation
and quantification of related substances and degradation products, and Gas Chromatography
(GC) for the analysis of residual solvents.

Common Impurities in Levofloxacin

Impurities in levofloxacin can originate from the manufacturing process (process-related
impurities) or from the degradation of the drug substance over time (degradation products).[1]
Some of the known impurities include:
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» Levofloxacin Related Compound A (Enantiomer of levofloxacin or D-Ofloxacin): The R-
isomer of ofloxacin.[8]

o Levofloxacin Impurity B: (S)-9-Fluoro-3-methyl-10-(piperazin-1-yl)-7-oxo-2,3-dihydro-7H-
pyrido[1,2,3-de][4][9]benzoxazine-6-carboxylic acid.

o Levofloxacin Impurity C: (S)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][4]
[9]benzoxazine-6-carboxylic acid.

o Levofloxacin Impurity D: (S)-6-Fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-4H-[4][6]thiazeto[3,2-
aJquinoline-3-carboxylic acid.

» Levofloxacin N-oxide: A degradation product formed under oxidative and photolytic stress.
[10]

» Residual Solvents: Organic volatile chemicals used during the synthesis and purification
process.[1][11]

A logical workflow for the analytical method development for these impurities is outlined below.

Click to download full resolution via product page

Caption: Overall workflow for analytical method development and validation.

I. High-Performance Liquid Chromatography (HPLC)
Method for Related Substances

This section details a stability-indicating HPLC method for the determination of levofloxacin and
its related substances.
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. Experimental Protocol
. Instrumentation:
High-Performance Liquid Chromatograph (HPLC) system with a UV detector.
Data acquisition and processing software.
. Reagents and Materials:
Levofloxacin reference standard and impurity standards.
Ammonium acetate, cupric sulfate, and L-Isoleucine for buffer preparation.[12]
Methanol and Acetonitrile (HPLC grade).[3][4]
Triethylamine (HPLC grade).[4][7]
Orthophosphoric acid for pH adjustment.[3]
Water (Milli-Q or equivalent).[4]

. Chromatographic Conditions:
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Parameter Condition

Inertsil ODS-3V C18 (250 x 4.6 mm, 5 yum) or
Column _

equivalent.[12]
Mobile Phase Buffer and Methanol (70:30 v/v).[12]

Buffer Preparation: Dissolve 8.5g ammonium
acetate, 1.25g cupric sulfate, and 1.0g L-

Isoleucine in 1000 mL of water.[12]

Flow Rate 0.7 mL/min.[12]
Column Temperature 42°C.[12]
Detection Wavelength 340 nm.[12]
Injection Volume 25 pL.[12]

Run Time

60 minutes.[12]

4. Sample Preparation:

o Standard Solution: Prepare a stock solution of levofloxacin reference standard (e.g., 1.0

mg/mL) in the mobile phase. Further dilute to a working concentration (e.g., 0.3 pg/mL for

sensitivity tests).[5]

e Impurity Stock Solution: Accurately weigh and dissolve known amounts of each impurity

standard in the mobile phase to prepare a mixed stock solution.

o Test Sample Solution (Tablets): Weigh and finely powder a representative number of tablets.

Transfer an amount of powder equivalent to a specified dose of levofloxacin into a volumetric

flask. Add the mobile phase as a diluent, sonicate to dissolve, and dilute to the final volume.

Filter the solution through a 0.45 um nylon filter before injection.[3]

B. Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the

method.[6][7] The sample is subjected to various stress conditions to induce degradation.
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Caption: Workflow for forced degradation studies.
Protocol for Forced Degradation:

e Acid Hydrolysis: Treat the sample solution with 5.0 M HCI and reflux for a specified period.
Neutralize the solution before injection.[7]

o Base Hydrolysis: Treat the sample solution with 5.0 M NaOH and reflux. Neutralize before
analysis.[7]

o Oxidative Degradation: Treat the sample solution with 30% H202 at room temperature.[7]

o Thermal Degradation: Expose the solid drug substance to heat (e.g., 105°C) in a hot air
oven.[7]
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e Photolytic Degradation: Expose the drug substance/product to light providing an overall
illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of
not less than 200 watt-hours/square meter.[7]

Significant degradation is often observed under oxidative and acidic conditions.[4][6][7] The
method should be able to separate all degradation products from the main levofloxacin peak
and from each other.

C. Method Validation

The developed HPLC method must be validated according to ICH guidelines to ensure it is
suitable for its intended purpose.[3][4][6]

Method Validation
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Caption: Key parameters for analytical method validation.

1. Specificity: The ability of the method to assess the analyte unequivocally in the presence of
components that may be expected to be present, such as impurities, degradants, or placebo
ingredients.[3][7] This is demonstrated through forced degradation studies and by analyzing a
placebo spiked with levofloxacin and its impurities. The resolution between levofloxacin and the
nearest eluting impurity should be greater than 1.5.[4]

2. Linearity: The linearity is established by analyzing solutions at a minimum of five different
concentrations across a specified range. A calibration curve is plotted (peak area vs.
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concentration), and the correlation coefficient (r?) is determined.

Analyte Range (pg/mL) Correlation Coefficient (r?)
Levofloxacin LOQ - 0.07 >0.998[12]
Impurity A LOQ - 0.07 >0.998[12]
Impurity B LOQ - 0.02 > 0.998[12]
Impurity C LOQ - 0.03 > 0.998[12]

3. Accuracy (Recovery): Accuracy is determined by spiking a placebo with known amounts of
levofloxacin and its impurities at different concentration levels (e.g., 50%, 100%, and 150% of
the target concentration). The percentage recovery is then calculated.[3][4]

. Acceptance
Analyte Spiked Level Mean Recovery (%) .
Criteria (%)
Levofloxacin 50%, 100%, 150% 98.0 - 102.0[12] 98.0 - 102.0
Impurities LOQ, 100%, 150% 98.0 - 102.0[12] 90.0 - 110.0
4. Precision:

o System Precision: Determined by making replicate injections (n=6) of a standard solution.
The relative standard deviation (%RSD) of the peak areas is calculated.

» Method Precision: Determined by analyzing six independent samples prepared from the
same batch. The %RSD of the results is calculated.

Acceptance Criteria

Precision Type %RSD

(%RSD)
System Precision <1.0 <2.0[12]
Method Precision <15 <5.0
Intermediate Precision <20 <10.0
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5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ are determined
based on the standard deviation of the response and the slope of the calibration curve.

Analyte LOD (pg/mL) LOQ (ug/mL)
Levofloxacin 0.015 0.046[4]
Impurity A 0.014 0.044[4]
Impurity B 0.004 0.013[4]
Impurity C 0.007 0.022[4]

6. Robustness: The robustness of the method is evaluated by deliberately varying
chromatographic parameters such as flow rate (0.1 mL/min), column temperature (£5°C), and
mobile phase pH (0.2 units).[7][13] The system suitability parameters should remain within the
acceptance criteria.

Il. Gas Chromatography (GC) Method for Residual
Solvents

The analysis of residual solvents is crucial as they can impact the quality, safety, and stability of
the drug product.[11][14] Headspace Gas Chromatography (HS-GC) with a Flame lonization
Detector (FID) is the most common technique.

A. Experimental Protocol

1. Instrumentation:

Gas Chromatograph (GC) with a Headspace Autosampler and Flame lonization Detector
(FID).

Data acquisition and processing software.

2. Reagents and Materials:

Reference standards of common solvents (e.g., Methanol, Acetone, Isopropyl alcohol,
Methylene chloride, Toluene).
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o Dimethyl sulfoxide (DMSO) or N-Methyl-2-Pyrrolidone (NMP) as the diluent/solvent.[11][15]

3. Chromatographic and Headspace Conditions:

Parameter Condition

DB-624 (30 m x 0.32 mm, 1.8 um) or equivalent.

Column
[15]
Carrier Gas Nitrogen or Helium.[15]
Initial 40°C for 5 min, ramp at 2°C/min to 80°C,
Oven Program then ramp at 30°C/min to 225°C, hold for 10
min.[15]
Injector Temperature 150°C.[16]
Detector (FID) Temp. 290°C.[16]
Headspace Vial Temp. 60°C.[16]
Headspace Equilibration Time 15 minutes.

4. Sample Preparation:

o Standard Solution: Prepare a stock solution containing a mixture of all expected residual
solvents in DMSO.

o Test Sample Solution: Accurately weigh a specified amount of levofloxacin API into a
headspace vial. Add a precise volume of DMSO, seal the vial imnmediately, and vortex to
dissolve.

B. Method Validation

The GC method for residual solvents should also be validated for specificity, linearity, accuracy,
precision, LOD, and LOQ as per ICH guidelines.

Conclusion
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The analytical methods detailed in these application notes provide a robust framework for the
identification and quantification of impurities in levofloxacin. The stability-indicating HPLC
method is suitable for routine quality control and stability testing, ensuring the separation of
process-related impurities and degradation products. The headspace GC method provides a
reliable means to control residual solvents within pharmaceutically acceptable limits.
Adherence to these protocols and proper method validation in accordance with ICH guidelines
are essential for ensuring the quality, safety, and efficacy of levofloxacin drug products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. veeprho.com [veeprho.com]

2. Organic Impurity analysis of Levofloxacin Drug Material following USP monograph :
SHIMADZU (Shimadzu Corporation) [shimadzu.com]

¢ 3. akjournals.com [akjournals.com]
¢ 4. sphinxsai.com [sphinxsai.com]
e 5. lcms.cz [Icms.cz]

e 6. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of
degradation products, its process related impurities and identification of oxidative degradant
- PubMed [pubmed.ncbi.nim.nih.gov]

e 7. akjournals.com [akjournals.com]
» 8. Levofloxacin EP Impurity A | 100986-86-5 | SynZeal [synzeal.com]

e 9. [Impurity analysis and quality evaluation for commercial levofloxacin formulations using
LC-MS/MS method] - PubMed [pubmed.ncbi.nim.nih.gov]

» 10. The degradation of levofloxacin in infusions exposed to daylight with an identification of a
degradation product with HPLC-MS - PMC [pmc.ncbi.nim.nih.gov]

e 11. shimadzu.com [shimadzu.com]

e 12. caribjscitech.com [caribjscitech.com]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b1670300?utm_src=pdf-custom-synthesis
https://veeprho.com/product-category/levofloxacin-impurities/
https://www.shimadzu.com/an/apl/14536/index.html
https://www.shimadzu.com/an/apl/14536/index.html
https://akjournals.com/downloadpdf/journals/1326/24/1/article-p23.pdf
https://sphinxsai.com/july-sept_2010_vol2.3/pharmtech/pharmtechvol2.3july-sept210/PT=43%20(1932-1942).pdf
https://lcms.cz/labrulez-bucket-strapi-h3hsga3/an_04_ad_0243_en_d5d8fd0a4c/an_04-ad-0243-en.pdf
https://pubmed.ncbi.nlm.nih.gov/19632800/
https://pubmed.ncbi.nlm.nih.gov/19632800/
https://pubmed.ncbi.nlm.nih.gov/19632800/
https://akjournals.com/view/journals/1326/24/1/article-p23.pdf
https://www.synzeal.com/en/levofloxacin-ep-impurity-a
https://pubmed.ncbi.nlm.nih.gov/29859027/
https://pubmed.ncbi.nlm.nih.gov/29859027/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6403423/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6403423/
https://www.shimadzu.com/an/sites/shimadzu.com.an/files/pim/pim_document_file/applications/application_note/22233/an_06-saip-gc-037-en.pdf
https://caribjscitech.com/index.php/cjst/article/download/71/53
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670300?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e 13. researchgate.net [researchgate.net]
e 14. agilent.com [agilent.com]

e 15. Gas Chromatographic Method for Identification and Quantification of Commonly Used
Residual Solvents in Pharmaceuticals Products [scirp.org]

e 16. rroij.com [rroij.com]

 To cite this document: BenchChem. [Application Notes and Protocols for Analytical Method
Development of Levofloxacin Impurities]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1670300#analytical-method-development-for-
levofloxacin-impurities]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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